

An In-depth Technical Guide to 2,3-Dichloro-1-propanol

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Compound of Interest

Compound Name: 2,3-Dichloro-1-propanol

Cat. No.: B139626

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,3-dichloro-1-propanol**, a significant chemical intermediate. It covers its chemical structure, physical and chemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development.

Chemical Structure and Identification

2,3-Dichloro-1-propanol, also known as glycerol α,β -dichlorohydrin, is a halogenated alcohol. [1][2] Its structure consists of a three-carbon propanol backbone with chlorine atoms attached to the second and third carbon atoms.

- IUPAC Name: 2,3-dichloropropan-1-ol[1]
- Molecular Formula: $C_3H_6Cl_2O$ [1][3]
- CAS Number: 616-23-9[1][3][4]
- Linear Formula: $ClCH_2CHClCH_2OH$ [5]
- SMILES: C(C(CCl)Cl)O[1]

Physicochemical Properties

2,3-Dichloro-1-propanol is a viscous, colorless to amber liquid with an ethereal odor.[\[1\]](#)[\[4\]](#)[\[6\]](#) It is slightly soluble in water and is denser than water.

Table 1: Quantitative Physicochemical Data for **2,3-Dichloro-1-propanol**

Property	Value	Reference
Molecular Weight	128.99 g/mol	[1] [4]
Boiling Point	182 °C (361 to 365 °F) at 760 mmHg	[1] [2] [4]
Melting Point	-29.15 °C	[4]
Density	1.360 g/mL at 20 °C	[2] [4] [6]
Flash Point	93 °C (196.5 °F)	[2]
Vapor Pressure	0.18 mmHg	[1]
Refractive Index	1.4819 at 20 °C	[1] [2]
Water Solubility	1 to 10 mg/mL at 24.5 °C	

Synthesis of 2,3-Dichloro-1-propanol

The primary industrial synthesis of **2,3-dichloro-1-propanol** involves the hydrochlorination of glycerol, a byproduct of biodiesel production. This process is of significant interest due to its utilization of a renewable feedstock.

This protocol is based on the hydrochlorination of glycerol using hydrogen chloride gas with an organic acid catalyst.

Materials:

- Glycerol (90%)
- Acetic acid (glacial) or Adipic acid
- Hydrogen chloride (gas)

- Sodium carbonate (solid)
- Benzene (for extraction, optional)
- Concentrated sulfuric acid (for drying HCl gas)

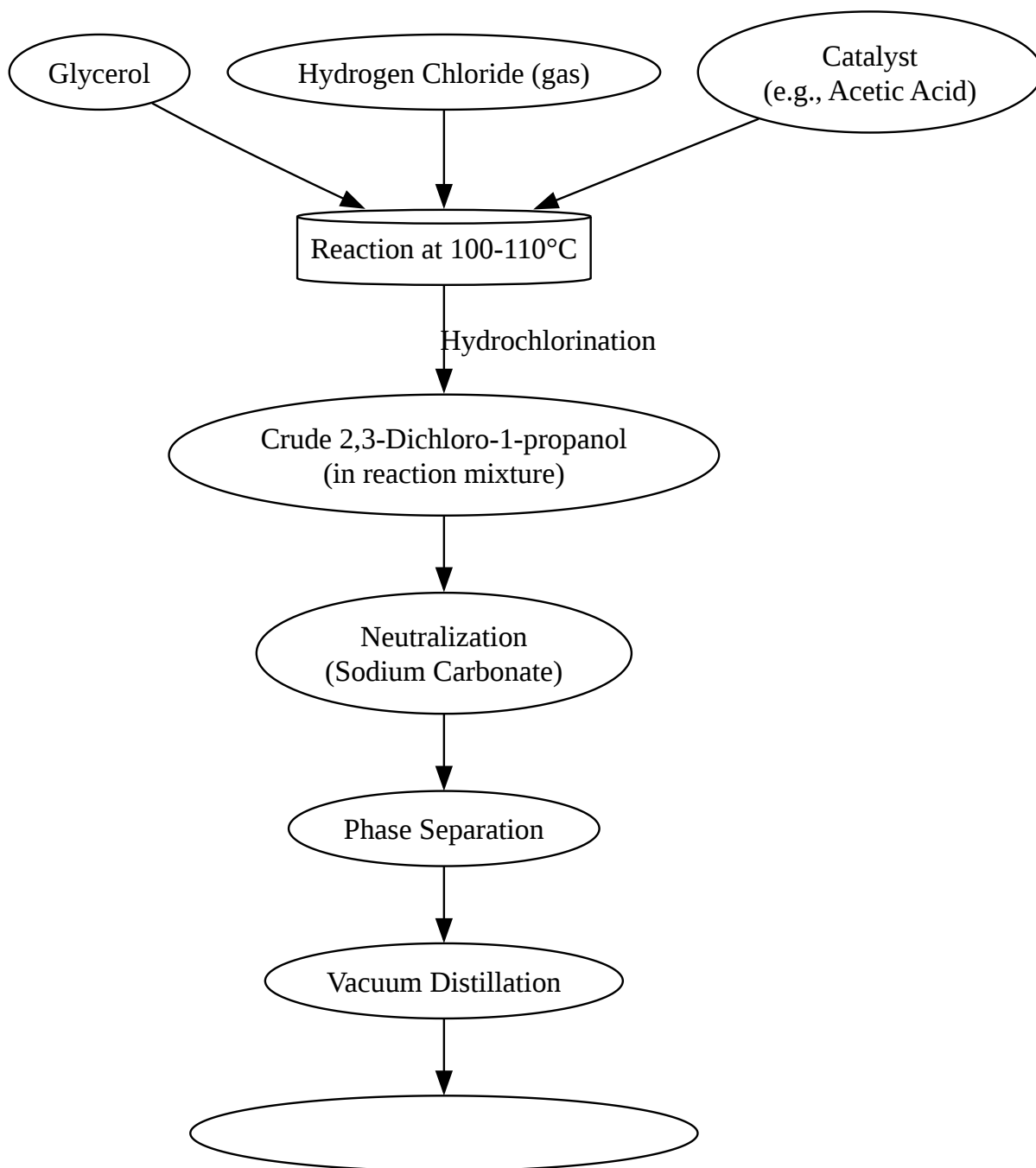
Equipment:

- 2-liter three-necked flask
- Oil bath
- Gas inlet tube
- Gas outlet tube connected to an absorption system
- Mechanical stirrer
- Separatory funnel
- Distillation apparatus (for vacuum distillation)
- pH indicator (litmus paper)

Procedure:

- Reaction Setup: Place 1 kg (805 cc, 9.8 moles) of 90% glycerol and 20 g of acetic acid (or 10% adipic acid by weight of glycerol) into a 2-liter flask.^[1] The flask is placed in an oil bath and fitted with a gas inlet tube extending below the surface of the liquid and a gas outlet tube.
- Hydrochlorination: Heat the mixture to 100-110 °C (or 105 °C if using adipic acid).^{[1][2]} Pass a stream of dry hydrogen chloride gas through the mixture. The reaction is exothermic, and the rate of gas absorption will decrease as the reaction proceeds. Continue the gas flow until the weight of the flask has increased by approximately 875 g.^[1]
- Neutralization: Cool the reaction mixture and transfer it to a large beaker. Carefully add solid sodium carbonate in portions with stirring until the solution is just alkaline to litmus paper.

- Separation: Transfer the neutralized mixture to a separatory funnel and allow the layers to separate. Remove and retain the lower organic layer, which is the crude dichlorohydrin.
- Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling between 68-75 °C at 14 mmHg.[\[1\]](#) An additional amount of product can be recovered by extracting the aqueous layer with benzene.[\[1\]](#)
- Yield: The reported yield of dichloropropanol can be as high as 88.2% under optimal conditions with adipic acid as a catalyst.[\[2\]](#)



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